molecular formula C18H23N3O2S B8655701 (Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine CAS No. 199105-18-5

(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine

Cat. No. B8655701
CAS No.: 199105-18-5
M. Wt: 345.5 g/mol
InChI Key: AZQAWLNVPPPDRY-UHFFFAOYSA-N
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Patent
US05885999

Procedure details

Methanesulfonyl chloride (0.91 mL, 11.7 mmol) was added to a cooled (0° C.) solution of 1-(2-aminophenyl)-4-benzylpiperazine (2.61 g, 9.8 mmol) and pyridine (0.95 mL, 11.7 mmol) in dichloromethane (30 mL) and the mixture was stirred at room temperature for 16 h. The solvent was evaporated under reduced pressure and triethylamine (1.4 mL) was added. The mixture was azeotroped with xylene, diluted with ethyl acetate and washed with aqueous potassium carbonate (saturated, 3×). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2 /MeOH (99:1) to give the title compound as yellow oil (2.83 g, 84%). δH (250 MHz, CDCl3) 7.88-7.80 (1H, br s), 7.51 (1H, dd, J 1.6, 8.0 Hz), 7.34-7.27 (5H, m), 7.25 (1H, dd, J 1.6, 7.5 Hz), 7.16 (1H, dt, J 1.6, 7.5 Hz), 7.07 (1H, dt, J 1.7, 7.6 Hz), 3.59 (2H, s), 3.04 (3H, s), 2.90-2.85 (4H, m), and 2.66-2.60 (4H, br s).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1.N1C=CC=CC=1>ClCCl>[CH2:19]([N:16]1[CH2:15][CH2:14][N:13]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:18][CH2:17]1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0.91 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
0.95 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and triethylamine (1.4 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was azeotroped with xylene
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous potassium carbonate (saturated, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2 /MeOH (99:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=C(C=CC=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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